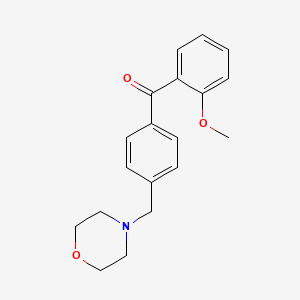

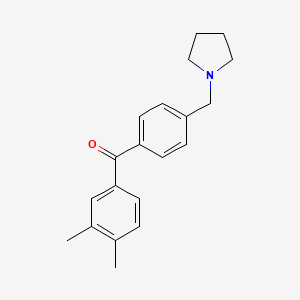

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of various catalysts. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, areno-annulated pyrimidine dionylium ions were synthesized starting from reactions of benzo[b]tropone and naphtho[2,3-d]tropone with 6-anilino-1,3-dimethyluracil . These methods could potentially be adapted for the synthesis of 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical studies. For example, the crystal structure of a dimethoxyphenyl flavone was determined, revealing a slightly puckered pyran ring and stabilization by weak hydrogen bonds and π-π interactions . Theoretical studies using density functional theory (DFT) have been performed to predict spectral and geometrical data of a new pyrrole derivative . These analyses are crucial for understanding the molecular structure of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving related compounds include photocycloaddition reactions , where benzophenone reacts with dimethylpyrones to form oxetane derivatives with high site- and regioselectivity. The reactivity of related compounds with nucleophiles has also been explored, leading to the formation of various adducts . These studies provide a basis for understanding the reactivity of 3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied extensively. For instance, the effect of dimethyl substitution on the neurotoxicity of hexanedione derivatives has been investigated, showing that dimethyl substitution accelerates pyrrole formation and protein crosslinking . The conformational stability and vibrational spectra of a hydroxy dimethylphenyl benzophenone were analyzed, providing insights into the stability and electronic properties of the molecule . The nonlinear optical response of 4,4-Dimethyl Benzophenone was studied, indicating the molecule's potential for nonlinear optical applications .

Applications De Recherche Scientifique

-

Polyimide Production

- Field : Polymer Chemistry

- Application : 3,3’, 4,4’-benzophenonetetracarboxylic dianhydride, a compound similar to the one you mentioned, is used for the preparation of polyimides with high thermal stability, chemical resistance, high strength, and high Young’s modulus .

- Method : The compound is prepared by a multistep route: Friedel-Crafts alkylation of o-xylene to obtain 3,3’, 4,4’- tetramethyl benzophenone followed by liquid phase oxidation to benzophenonetetracarboxylic acid and dehydration .

- Results : The resulting polyimides are heat-resistant polymers with rigid aromatic backbone chains. They are extensively used in maintaining properties of polymeric materials during heating .

-

Photocatalytic Degradation

- Field : Environmental Science

- Application : Nano-sized amorphous Iron (III) oxides are used in the photocatalysis of water decontamination .

- Method : In this study, Fe 2 O 3 was synthesized through Citrate–Nitrate Sol–Gel route and Syzygium cumini leaf extract mediated green method .

- Results : A comparative investigation of visible light degradation of malachite green dye was done using differently synthesized Fe 2 O 3 at pH 8 .

-

Opioid Receptor Binding

- Field : Pharmacology

- Application : trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure imparted opioid agonist activity to the molecule in animal antinociceptive tests .

- Method : Not specified .

- Results : For example, cis-N-methyl-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (22) has mixed agonist−antagonist properties .

Safety And Hazards

Propriétés

IUPAC Name |

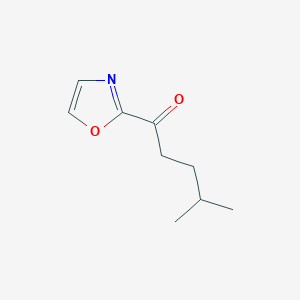

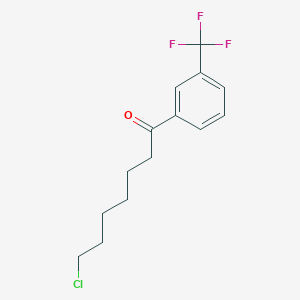

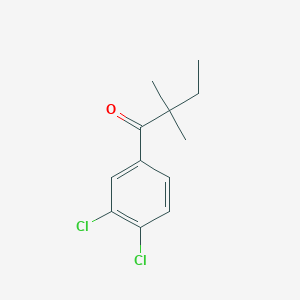

(3,4-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h5-10,13H,3-4,11-12,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMDLMUDQBILTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642750 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-51-7 |

Source

|

| Record name | (3,4-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.